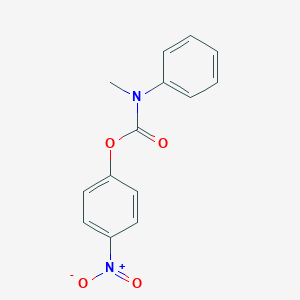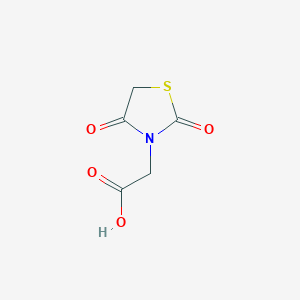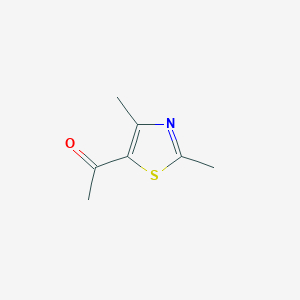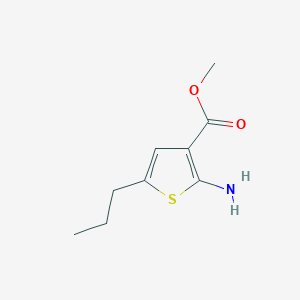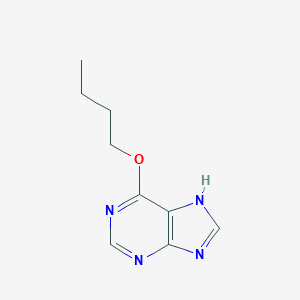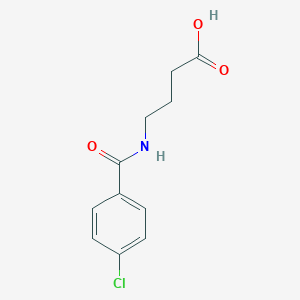
4-(4-Chloro-benzoylamino)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .Applications De Recherche Scientifique
-
Synthesis and Characterization of New Metal Complexes
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
-
Synthesis of New Metal Complexes of [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv)
- Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
- Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
- Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies
- Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
- Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
- Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
Propriétés
IUPAC Name |
4-[(4-chlorobenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIULYDSMYROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367120 |
Source


|
| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-benzoylamino)-butyric acid | |
CAS RN |
71455-51-1 |
Source


|
| Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

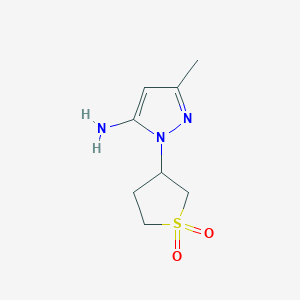
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
